5-Bromothiophene-2-boronic acid

Description

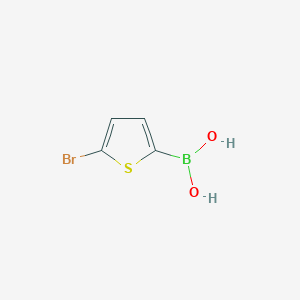

Structure

2D Structure

Properties

IUPAC Name |

(5-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPOBDLWVCPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370210 | |

| Record name | 5-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-17-2 | |

| Record name | 5-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Bromothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromothiophene-2-boronic acid, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and organic materials. This document details the experimental protocol for its preparation, along with a thorough analysis of its structural and spectroscopic properties.

Introduction

This compound is a versatile bifunctional reagent widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility lies in the presence of two distinct reactive sites: a boronic acid group at the 2-position, which readily participates in C-C bond formation, and a bromine atom at the 5-position, which can be further functionalized in subsequent reaction steps. This dual reactivity makes it an invaluable synthon for the construction of complex molecular architectures, including conjugated polymers, liquid crystals, and biologically active molecules.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the lithiation of 2,5-dibromothiophene followed by quenching with a trialkyl borate and subsequent acidic workup. This regioselective approach takes advantage of the higher reactivity of the α-proton adjacent to the sulfur atom in the thiophene ring.

Experimental Protocol

Materials:

-

2,5-Dibromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2,5-dibromothiophene (1.0 eq) and anhydrous diethyl ether or THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for an additional 1-2 hours.

-

Borylation: Triisopropyl borate (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching and Work-up: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford a white to off-white solid.

Characterization

The identity and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₄BBrO₂S |

| Molecular Weight | 206.85 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 95-100 °C[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.25 | d | ~3.8 | H-3 |

| ~7.15 | d | ~3.8 | H-4 |

| ~5.5 (broad s) | s | - | B(OH)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-2 (C-B) |

| ~135 | C-4 |

| ~130 | C-3 |

| ~120 | C-5 (C-Br) |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3500 (broad) | O-H stretch (boronic acid) |

| ~1350 | B-O stretch |

| ~1450, ~1520 | C=C stretch (thiophene ring) |

| ~700-800 | C-Br stretch |

MS (Mass Spectrometry):

| m/z | Assignment |

| 206/208 | [M]⁺ (presence of Br isotopes) |

Workflow and Logic Diagrams

Synthesis Workflow

The following diagram illustrates the step-by-step process for the synthesis of this compound.

Caption: Chemical synthesis workflow for this compound.

Characterization Logic

This diagram outlines the logical flow of analytical techniques used to confirm the identity and purity of the final product.

Caption: Logical relationship of characterization techniques.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and comprehensive characterization of this compound. The methodologies and data presented herein are intended to support researchers and professionals in the fields of organic chemistry and drug development in the efficient and reliable production and validation of this important chemical intermediate. The provided workflows offer a clear visual representation of the synthesis and characterization processes, facilitating a deeper understanding of the key steps involved.

References

physical and chemical properties of 5-Bromothiophene-2-boronic acid

An In-depth Technical Guide on 5-Bromothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and common applications of this compound. It is intended to be a valuable resource for professionals in research, development, and medicinal chemistry.

Core Properties and Data

This compound is a versatile organoboron compound widely utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties

The fundamental are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 162607-17-2 | [1] |

| Molecular Formula | C₄H₄BBrO₂S | |

| Molecular Weight | 206.85 g/mol | |

| Appearance | Solid | |

| Melting Point | 95-100 °C | [1] |

| Assay | ≥95% | |

| Storage Temperature | 2-8°C | |

| SMILES String | OB(O)c1ccc(Br)s1 | |

| InChI | 1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |

Spectral Data

Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, and IR spectra, are available through various chemical suppliers and databases.[2][3] This information is crucial for structure elucidation and purity assessment.

Chemical Reactivity and Applications

This compound is a key reactant in several important organic reactions. Its reactivity is primarily centered around the boronic acid and bromo functional groups.

Key Reactions:

-

Suzuki-Miyaura Coupling: This is one of the most prominent applications, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is extensively used in the synthesis of complex organic molecules.[1][4]

-

Sonogashira Coupling: While less common for the boronic acid moiety itself, the bromo group can participate in Sonogashira coupling reactions, typically after conversion to a more suitable derivative. However, microwave-assisted Sonogashira reactions involving ethynylarylboronates have been reported.[1]

Applications in Synthesis:

This compound serves as a critical intermediate in the synthesis of a variety of target molecules, including:

-

Benzotriazole-containing organic sensitizers.[1]

-

meso-Polyarylamide-BODIPY hybrids.[1]

-

The natural product ratanhine.[1]

-

Thiophene-based derivatives with potential spasmolytic activity.[4]

-

Novel bioactive molecules for pharmaceutical research.[5]

Stability and Storage:

This compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation. Boronic acids, in general, can be susceptible to oxidation and dehydration.[6]

Experimental Protocols

The following are generalized experimental protocols for reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for similar 2-bromothiophene derivatives and provides a robust starting point.[7][8][9]

Materials:

-

This compound (or another arylboronic acid if the thiophene is the halide partner)

-

Aryl halide (e.g., 2-bromo-5-substituted-thiophene) (1 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[7]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the chemical structure, a key reaction pathway, and a typical experimental workflow.

Caption: Chemical structure of this compound.

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for a Suzuki coupling reaction.

References

- 1. This compound | 162607-17-2 [chemicalbook.com]

- 2. This compound(162607-17-2) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(162607-17-2)IR [m.chemicalbook.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromothiophene-2-boronic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Bromothiophene-2-boronic acid, a versatile reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.

Core Compound Identification

This compound is a key building block in synthetic chemistry, valued for its role in forming carbon-carbon bonds through cross-coupling reactions.

-

Molecular Formula : C₄H₄BBrO₂S[1]

-

Synonyms : 5-Bromo-2-thienylboronic acid, (5-Bromothiophen-2-yl)boronic acid[2]

Molecular Structure:

The structure consists of a thiophene ring brominated at the 5-position and substituted with a boronic acid group at the 2-position.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 206.85 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 95-100 °C (lit.) | [3][4] |

| Assay | ≥95% | [4] |

| Storage Temperature | 2-8°C | [4] |

Key Applications in Synthesis

This compound is a crucial reactant in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules. Its applications are prominent in the development of pharmaceuticals and materials science.

Primary applications include:

-

Suzuki-Miyaura Coupling: This is the most common application, used for synthesizing biaryl compounds. It is instrumental in creating benzotriazole-containing organic sensitizers and in the synthesis of natural products like ratanhine.[3] The thiophene moiety is a common scaffold in medicinal chemistry, and this reaction allows for the introduction of various aryl or heteroaryl groups.[5][6]

-

Sonogashira Coupling: Used in microwave-assisted reactions for the synthesis of ethynylarylboronates.[3]

-

Drug Development: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] this compound serves as a precursor for novel bioactive molecules.

Experimental Protocols

A detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.

Protocol: General Suzuki-Miyaura Coupling of an Aryl Halide with this compound

Materials:

-

Aryl halide (1 equivalent)

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[5][7]

-

Base, e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[5][7]

-

Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water[5][7]

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[7]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the mixture to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualized Workflows and Mechanisms

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

References

- 1. This compound, CasNo.162607-17-2 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 162607-17-2 [chemicalbook.com]

- 4. 5-ブロモ-2-チエニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Advent and Advancement of Thiophene Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene boronic acids have emerged as indispensable building blocks in modern organic synthesis, finding extensive applications in medicinal chemistry, materials science, and catalysis. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as crucial intermediates for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of thiophene boronic acids, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

I. A Historical Perspective: The Dawn of Thiophene Boronic Acids

The journey of thiophene boronic acids is intrinsically linked to the development of organoboron chemistry and the recognition of thiophene's significance in various industrial applications. The inherent stability and reactivity of the thiophene ring made its boronic acid derivatives a prime target for early explorations into heterocyclic boronic acids.

The synthesis of thiophenylboronic acids was among the first forays into heterocyclic boronic acids due to the industrial importance of polythiophenes as conducting polymers.[1] The initial and still widely used method for the synthesis of 2-thienylboronic acid involves the reaction of a 2-thienyllithium or 2-thienyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1] This straightforward approach provided chemists with reliable access to this key building block.

However, the synthesis of 3-thienylboronic acid proved to be a more formidable challenge. The key intermediate, 3-lithiothiophene, was found to be unstable, readily rearranging to the more stable 2-lithiothiophene isomer, especially at temperatures above -70°C.[2] A significant breakthrough came in 1974 when Gronowitz reported the first successful synthesis of 3-lithiothiophene by carrying out the metal-halogen exchange between 3-bromothiophene and butyllithium at very low temperatures.[2] Later, Rieke and his team made a pivotal contribution by demonstrating the profound effect of the solvent on this isomerization, establishing conditions for the selective and stable formation of 3-lithiothiophene, thus opening the door for the routine synthesis of 3-thienylboronic acid and its derivatives.

II. Synthesis of Thiophene Boronic Acids: Key Methodologies

The synthesis of thiophene boronic acids primarily relies on the borylation of an organometallic thiophene derivative. The choice of starting material and reaction conditions dictates the regioselectivity and yield of the desired boronic acid.

A. Synthesis of 2-Thienylboronic Acid and its Derivatives

The most common method for preparing 2-thienylboronic acid is through the lithiation of thiophene or the formation of a Grignard reagent from 2-bromothiophene, followed by quenching with a trialkyl borate.

General Reaction Scheme:

-

Via Lithiation: Thiophene is deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

-

Via Grignard Reagent: 2-Bromothiophene is reacted with magnesium turnings to form the corresponding Grignard reagent, which is then treated with a trialkyl borate and hydrolyzed.

B. Synthesis of 3-Thienylboronic Acid and its Derivatives

As mentioned, the synthesis of 3-thienylboronic acid requires careful control of reaction conditions to prevent isomerization. The Gronowitz method, involving low-temperature halogen-metal exchange, is a foundational approach.

General Reaction Scheme:

3-Bromothiophene is treated with n-butyllithium in a suitable solvent like diethyl ether at -70°C to form 3-lithiothiophene. This intermediate is then immediately reacted with a trialkyl borate, followed by hydrolysis to yield 3-thienylboronic acid.[2]

III. Data Presentation: Synthesis of Thiophene Boronic Acids

The following tables summarize representative quantitative data for the synthesis of thiophene boronic acids and their derivatives.

| Entry | Thiophene Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Thiophene | 1. n-BuLi, 2. B(OiPr)₃, 3. H₃O⁺ | THF | -78 to rt | - | 85 | - |

| 2 | 2-Bromothiophene | 1. Mg, 2. B(OMe)₃, 3. H₃O⁺ | THF | rt to reflux | - | 75 | - |

| 3 | 3-Bromothiophene | 1. n-BuLi, 2. B(OMe)₃, 3. H₃O⁺ | Diethyl ether | -70 | - | 55-65 | [2] |

| 4 | 2,5-Dibromothiophene | 1. n-BuLi (1 eq.), 2. B(OiPr)₃, 3. H₃O⁺ | THF | -78 | - | 70 | - |

Table 1: Synthesis of Unsubstituted Thiophene Boronic Acids.

| Entry | Product | Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Phenylthiophene | 2-Thiopheneboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | - |

| 2 | 3-(4-Methoxyphenyl)thiophene | 3-Thiopheneboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 88 | - |

| 3 | 2,5-Diphenylthiophene | Thiophene-2,5-diboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 92 | - |

| 4 | 5-Formyl-2'-methyl-2,3'-bithiophene | 5-Formylthiophene-2-boronic acid | 3-Bromo-2-methylthiophene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 91 | - |

Table 2: Suzuki-Miyaura Cross-Coupling Reactions of Thiophene Boronic Acids.

IV. Experimental Protocols

A. General Procedure for the Synthesis of 2-Thienylboronic Acid

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-thienylboronic acid.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

B. General Procedure for Suzuki-Miyaura Cross-Coupling of a Thiophene Boronic Acid with an Aryl Halide

Materials:

-

Thiophene boronic acid (1.0 eq)

-

Aryl halide (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

To a reaction vessel, add the thiophene boronic acid, aryl halide, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

V. Mandatory Visualizations

A. Synthetic Pathways

References

Fundamental Reactivity of 5-Bromothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromothiophene-2-boronic acid is a versatile and pivotal building block in modern organic synthesis, particularly in the construction of complex aromatic systems. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the strategic placement of the bromine atom and the boronic acid moiety on the thiophene ring allows for selective and sequential functionalization. This technical guide provides an in-depth analysis of the fundamental reactivity of this compound, focusing on its stability, key reactions, and the experimental protocols necessary for its successful application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in the synthesis of novel organic molecules, including pharmaceuticals and materials for organic electronics.

Chemical Properties and Stability

This compound is a solid at room temperature with a melting point in the range of 95-100 °C.[1][2] For long-term storage, it is recommended to keep the compound refrigerated at 2-8°C under an inert atmosphere, as it can be sensitive to air and heat.[1][3] The pinacol ester derivative is also commercially available and may offer enhanced stability for certain applications.[4]

One of the key considerations when working with arylboronic acids, including this compound, is their propensity to undergo protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 2-bromothiophene as a byproduct and consequently reducing the yield of the desired coupled product.[5][6] Thienylboronic acids are particularly susceptible to protodeboronation, especially under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.[5][7] Factors that can promote protodeboronation include high pH, elevated temperatures, and the presence of aqueous media.[5] The use of stabilized boronic acid surrogates, such as trifluoroborate salts or MIDA boronates, can mitigate this issue.[5]

Another potential side reaction is homocoupling, where two molecules of the boronic acid couple to form a symmetrical biaryl compound.[8][9] This process is often catalyzed by palladium species in the presence of an oxidant like oxygen.[8][9] To minimize homocoupling, it is crucial to rigorously degas all solvents and maintain an inert atmosphere throughout the reaction.[8]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the thiophene ring and a variety of organic halides or triflates. The presence of the bromine atom at the 5-position allows for this moiety to be used as a handle for a subsequent coupling reaction, enabling the synthesis of disubstituted thiophenes.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) can be represented as follows:

Where Th represents the thiophene ring.

This transformation is instrumental in the synthesis of a wide array of compounds, including precursors for organic sensitizers, bioactive molecules, and materials for organic electronics.[1][10]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data from Related Reactions

While specific yield data for a wide range of Suzuki-Miyaura reactions starting directly from this compound is diffuse in the literature, numerous studies on analogous 2-bromothiophene derivatives provide valuable insights into expected outcomes. The following table summarizes representative yields achieved in the Suzuki-Miyaura coupling of various bromothiophene derivatives with different arylboronic acids.

| Bromothiophene Derivative | Arylboronic Acid Partner | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Reference |

| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | Good | [11] |

| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 76 | [11] |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85.2 | [10][12] |

| Pentyl 5-bromothiophene-2-carboxylate | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80.2 | [10][12] |

| 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Solvent/H₂O (4:1) | 95 | - | [13] |

| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 95 | [14] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide. This protocol is based on commonly reported procedures for similar thiophene derivatives and should be optimized for specific substrates.[11][14][15]

Materials:

-

This compound (1.0 equivalent)

-

Aryl halide (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Degassed solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Other Notable Reactions

While the Suzuki-Miyaura coupling is its primary application, this compound can participate in other transformations. It has been used in microwave-assisted Sonogashira reactions for the synthesis of ethynylarylboronates.[1][2] The boronic acid moiety can also be protected, for example as a pinacol ester, to allow for reactions at the C-Br bond without interference from the boronic acid.[16] The subsequent deprotection of the boronic ester allows for further functionalization.[16][17][18]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for its effective use. Careful consideration of reaction conditions to minimize side reactions such as protodeboronation and homocoupling is critical for achieving high yields of the desired products. The experimental protocols and workflows provided in this guide serve as a solid foundation for researchers to develop robust and efficient synthetic routes towards novel thiophene-containing molecules with potential applications in medicinal chemistry and materials science.

References

- 1. 5-Bromo-2-thienylboronic acid = 95 162607-17-2 [sigmaaldrich.com]

- 2. This compound | 162607-17-2 [chemicalbook.com]

- 3. 5-Bromo-2-thiopheneboronic Acid | 162607-17-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Bromothiophene-2-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromothiophene-2-boronic acid, a versatile building block in organic synthesis, particularly in cross-coupling reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized in the tables below. This information is crucial for the identification and characterization of the compound in various research and development settings.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | DMSO-d₆ | 8.35 | s | - | B(OH)₂ |

| ¹H | DMSO-d₆ | 7.50 | d | 3.8 | H-3 |

| ¹H | DMSO-d₆ | 7.21 | d | 3.8 | H-4 |

| ¹³C | DMSO-d₆ | 145.2 | - | - | C-2 |

| ¹³C | DMSO-d₆ | 137.8 | - | - | C-4 |

| ¹³C | DMSO-d₆ | 130.5 | - | - | C-3 |

| ¹³C | DMSO-d₆ | 118.9 | - | - | C-5 |

Note: NMR data can be influenced by solvent and concentration. The provided data is a representative example.

Table 2: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1600 | Medium | C=C stretch (thiophene ring) |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-B stretch |

| ~1080 | Medium | In-plane C-H bend |

| ~800 | Strong | Out-of-plane C-H bend |

| ~700 | Medium | C-S stretch |

| ~550 | Medium | C-Br stretch |

Note: IR peak positions and intensities can vary based on the sampling method (e.g., KBr pellet, ATR).

Table 3: Mass Spectrometry (MS) Data of this compound

| Technique | m/z Value | Relative Intensity (%) | Assignment |

| EI-MS | 206/208 | ~98/100 | [M]⁺ (isotopic pattern for Br) |

| EI-MS | 188/190 | Variable | [M-H₂O]⁺ |

| EI-MS | 161/163 | Variable | [M-B(OH)₂]⁺ |

| EI-MS | 127 | Variable | [M-Br-OH]⁺ |

| EI-MS | 82 | Variable | [C₄H₂S]⁺ |

Note: Fragmentation patterns can differ based on the ionization energy and the specific mass spectrometer used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-300).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable ion current.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.

-

Visualizations

The following diagrams illustrate key workflows relevant to the application and analysis of this compound.

commercial availability and suppliers of 5-Bromothiophene-2-boronic acid

An In-depth Guide to the Commercial Availability, Physicochemical Properties, and Synthetic Applications of a Key Building Block in Pharmaceutical and Materials Science Research.

Introduction

5-Bromothiophene-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a thiophene ring functionalized with both a bromo group and a boronic acid moiety, render it an invaluable building block for the synthesis of a diverse array of complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the boronic acid group is a quintessential partner in Suzuki-Miyaura coupling reactions, a cornerstone of modern carbon-carbon bond formation. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and established experimental protocols for the utilization of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 95% or higher. When sourcing this reagent, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm the purity and identity of the material.

Key suppliers for this compound include:

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, offering various grades and quantities.[1]

-

Conier Chem & Pharma Limited: A trader specializing in a wide range of chemical products.

-

Beijing Pure Chem Co., Ltd.: A supplier based in China offering competitive pricing.[2]

-

Apollo Scientific: A UK-based supplier of fine chemicals for research and development.[3]

-

ChemicalBook: An online platform that connects buyers with numerous chemical manufacturers and suppliers.[4]

-

Wuhan Chemwish Technology Co., Ltd: A supplier of pharmaceutical intermediates and other fine chemicals.

Pricing can vary significantly based on the supplier, quantity, and purity. It is advisable to request quotes from multiple vendors to ensure competitive pricing for your research needs.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the proper handling, storage, and application of this compound. This data is typically available on the supplier's website, Safety Data Sheet (SDS), and Certificate of Analysis (CoA).

| Property | Value | Source |

| CAS Number | 162607-17-2 | [1] |

| Molecular Formula | C₄H₄BBrO₂S | [1] |

| Molecular Weight | 206.85 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/powder | [1] |

| Melting Point | 95-100 °C (lit.) | [1][4] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [3] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information before handling this chemical.

Experimental Protocols

This compound is a key reactant in several types of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[1][4] These reactions are fundamental in the synthesis of biaryl and aryl-alkyne compounds, which are common motifs in pharmaceutically active molecules and organic electronic materials.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions may require optimization depending on the specific aryl halide used.

Materials:

-

This compound

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)[5]

-

Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)[5]

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 - 1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).[5]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5]

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Role in Drug Discovery and Development

This compound and its derivatives are crucial in the synthesis of novel bioactive molecules. The thiophene scaffold is a well-established isostere for the benzene ring in medicinal chemistry, often leading to improved pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the logical relationship of this building block in a typical drug discovery pipeline.

Conclusion

This compound stands out as a critical and versatile reagent for researchers in both academia and industry. Its commercial availability, coupled with well-established reactivity in robust cross-coupling reactions, makes it an attractive starting material for the synthesis of a wide range of functionalized thiophene derivatives. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory, empowering scientists to accelerate their research in drug discovery, materials science, and beyond. As with any chemical reagent, adherence to proper safety protocols is essential for its handling and use.

References

An In-depth Technical Guide to 5-Bromothiophene-2-boronic acid: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and key synthetic applications of 5-Bromothiophene-2-boronic acid. This versatile reagent is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the construction of complex molecules for pharmaceutical and materials science research.

Core Safety and Physicochemical Data

Proper assessment of the hazards associated with a chemical is paramount for safe laboratory operations. The following tables summarize the key safety and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 162607-17-2 | [1] |

| Molecular Formula | C₄H₄BBrO₂S | [1] |

| Molecular Weight | 206.85 g/mol | [1] |

| Appearance | Solid, white to light yellow or light orange powder/crystal | [1] |

| Melting Point | 95-100 °C (lit.) | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | Precautionary Statement | Personal Protective Equipment (PPE) |

| Causes skin irritation. | Wash skin thoroughly after handling. | Protective gloves, protective clothing. |

| Causes serious eye irritation. | Wear eye protection/face protection. | Eyeshields, safety glasses. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. | Type N95 (US) or type P1 (EU EN 143) particle respirator. |

This information is compiled from various safety data sheets. Always consult the specific SDS for the product you are using.

Handling, Storage, and First Aid

2.1. Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling:

-

Avoid all personal contact, including inhalation.[2]

-

Wear personal protective equipment as outlined in Table 2.[2]

-

Use in a well-ventilated area or under a chemical fume hood.[3][4]

-

Avoid dust formation.

-

Keep away from heat, sparks, and open flames.[3]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

-

Storage:

2.2. First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water and soap. Seek medical attention in case of irritation.[2]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][5]

Experimental Protocols

This compound is a key reactant in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its synthesis and its application in Suzuki-Miyaura and Sonogashira couplings.

3.1. Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl boronic acids.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromothiophene (1.0 equivalent) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

To this solution, add trimethyl borate (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

3.2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl or vinyl halide (1.0 equivalent)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).

-

Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

3.3. Sonogashira Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of an aryl bromide (as a proxy for the reactivity of the boronic acid's synthetic precursor) with a terminal alkyne, a reaction in which this compound derivatives are also utilized.[6]

Materials:

-

Aryl bromide (e.g., 5-bromo-2-substituted thiophene) (1.0 equivalent)

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst, e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Base, e.g., Triethylamine (Et₃N) (2.0-3.0 equivalents)

-

Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the aryl bromide, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add the anhydrous solvent, followed by the base (e.g., triethylamine).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature or heat as required (e.g., 80 °C), monitoring completion by TLC or LC-MS.

-

After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final alkynyl-thiophene product.

Reaction Mechanisms and Workflows

Visualizing the processes involved in the key reactions of this compound can aid in understanding the transformations.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide serves as a foundational resource for the safe and effective use of this compound in a research setting. Always supplement this information with a thorough review of the specific Safety Data Sheet provided by the supplier and relevant literature for your particular application.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Solubility of 5-Bromothiophene-2-boronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromothiophene-2-boronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative analysis based on the known behavior of structurally similar compounds, alongside a detailed experimental protocol for the precise determination of its solubility.

Introduction to this compound

This compound is a versatile heterocyclic organoboron compound. It serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in medicinal chemistry and materials science. An understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Qualitative Solubility Profile

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent.

Key Structural Features Influencing Solubility:

-

Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic generally imparts solubility in polar solvents. However, boronic acids have a propensity to undergo dehydration to form cyclic, trimeric anhydrides known as boroxines, a process that can be influenced by the solvent and temperature and may complicate solubility studies.[1]

-

Thiophene Ring: The thiophene ring is an aromatic heterocycle that is generally considered nonpolar, contributing to solubility in organic solvents like ether and benzene.[2][3]

-

Bromine Atom: The presence of a bromine atom increases the molecule's molecular weight and polarizability, which can influence its interaction with solvents.

Expected Solubility Trends:

Based on studies of analogous compounds like phenylboronic acid, a general solubility trend for this compound can be predicted. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[4][5][6][7]

Therefore, this compound is expected to be:

-

Highly Soluble in polar aprotic solvents such as acetone, tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF) , which can interact with the polar boronic acid group.

-

Moderately Soluble in solvents of intermediate polarity like dichloromethane (DCM) and chloroform .

-

Sparingly to Insoluble in nonpolar solvents such as hexane, cyclohexane, and toluene .

-

Its solubility in polar protic solvents like methanol and ethanol is expected to be significant, facilitated by hydrogen bonding, although the potential for esterification reactions exists under certain conditions.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents. The absence of this data highlights the need for experimental determination for specific applications. Researchers are directed to the detailed experimental protocol provided below to generate this critical data.

Experimental Protocol: Determination of Solubility via the Dynamic (Polythermal) Method

The dynamic, or polythermal, method is a reliable technique for determining the solubility of a compound as a function of temperature. It involves visually or instrumentally identifying the temperature at which a known composition of solute and solvent becomes a clear, homogeneous solution upon controlled heating.[4][7][8]

4.1. Principle

A suspension of the solute in the solvent with a precisely known mole fraction is prepared. The temperature of the suspension is slowly increased at a constant rate until the last solid particles dissolve. This "clear point" temperature corresponds to the saturation temperature for that specific concentration. Repeating this process for several different concentrations allows for the construction of a solubility curve.

4.2. Materials and Apparatus

-

Solute: High-purity this compound.

-

Solvents: High-purity, anhydrous organic solvents of interest.

-

Apparatus:

-

Analytical balance (precision ±0.1 mg).

-

Glass vials or test tubes with airtight seals (e.g., screw caps with PTFE septa).

-

Small magnetic stir bars.

-

A controlled-temperature liquid bath (e.g., oil or water bath) with a programmable temperature controller and a digital thermometer (precision ±0.1 °C).

-

Magnetic stirring plate.

-

Optional: A turbidity sensor or luminance probe for automated detection of the clear point.

-

4.3. Procedure

-

Sample Preparation:

-

Accurately weigh a specific mass of this compound into a glass vial using an analytical balance.

-

Add a precise mass of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial into the controlled-temperature bath, ensuring the vial is partially submerged.

-

Begin stirring at a constant rate to ensure the suspension is homogeneous.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C per minute). A slow heating rate is crucial to avoid overshooting the dissolution point.

-

Continuously monitor the vial for the disappearance of the last solid crystals. This can be done visually against a dark background with good lighting or with an automated turbidity probe.

-

The temperature at which the solution becomes completely clear is the solubility temperature (Tsol). Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Plot the recorded solubility temperatures (Tsol) on the y-axis against the mole fraction (x) of the solute on the x-axis to generate the solubility curve for that solvent system.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination.

Caption: Experimental workflow for the dynamic (polythermal) method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 5-Bromothiophene-2-boronic Acid in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromothiophene-2-boronic acid has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique electronic and structural properties make it an invaluable reagent in the development of novel pharmaceuticals, advanced materials, and functional organic molecules. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, the synthesis of conjugated polymers, and its significant role in medicinal chemistry. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to facilitate its practical application in a research and development setting.

Introduction

The thiophene moiety is a privileged scaffold in a vast array of functional molecules due to its distinct electronic characteristics and structural rigidity. When functionalized with both a bromine atom and a boronic acid group, as in this compound, it becomes a highly adaptable and reactive intermediate. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, while the boronic acid moiety is a key participant in the widely utilized Suzuki-Miyaura coupling. This dual functionality allows for the sequential and controlled introduction of diverse substituents, enabling the synthesis of a broad spectrum of target molecules with tailored properties.

This guide will explore the primary applications of this compound, providing researchers with the necessary information to effectively harness its synthetic potential.

Core Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound is an exceptional substrate for this reaction, allowing for the facile synthesis of 2,5-disubstituted thiophenes. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Quantitative Data from Suzuki-Miyaura Coupling Reactions:

The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between derivatives of 5-bromothiophene-2-carboxylic acid and various arylboronic acids. While not directly of the title compound, these results provide a strong indication of the expected reactivity and efficiency.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 10 | 92 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 82 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 10 | 88 |

| 5 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 90 |

Table 1: Reaction conditions and yields for the synthesis of 5-arylthiophene-2-carboxylic acid derivatives via Suzuki-Miyaura coupling[1][2]. Yields are isolated yields after column chromatography.

Synthesis of Conjugated Polymers and Oligomers

This compound is a critical monomer for the synthesis of conjugated polymers and oligothiophenes. These materials are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Suzuki polycondensation of dihaloaromatic compounds with bis(boronic acid) or bis(boronic ester) derivatives of thiophene, often initiated from precursors like this compound, allows for the creation of well-defined polymeric structures with desirable electronic properties.

High molecular weight thiophene-containing conjugated polymers have been successfully synthesized using Suzuki polycondensation of aryl dibromides and 2,5-thiophenebis(boronic acid) derivatives. These reactions often employ a palladium catalyst with a bulky phosphine ligand to achieve high yields and molecular weights[3][4].

Medicinal Chemistry Applications

The thiophene nucleus is a common feature in many biologically active compounds. This compound serves as a versatile starting material for the synthesis of novel therapeutic agents. By employing Suzuki-Miyaura coupling, a wide array of aryl and heteroaryl substituents can be introduced at the 5-position of the thiophene ring, leading to the generation of large libraries of compounds for drug discovery screening.

Spasmolytic Activity:

Derivatives of 5-bromothiophene-2-carboxylic acid, synthesized via Suzuki coupling, have demonstrated significant spasmolytic (antispasmodic) activity[1][2]. The proposed mechanism of action involves the blockage of calcium channels in smooth muscle cells, leading to muscle relaxation[2]. This makes these compounds promising candidates for the treatment of conditions such as irritable bowel syndrome (IBS).

References

- 1. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryls and heteroaryls.[3][4]

Thiophene-containing compounds are significant structural motifs in a vast array of pharmaceuticals and functional materials due to their diverse biological activities and electronic properties.[5][6] The synthesis of 5-arylthiophene derivatives, in particular, is of great interest for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antithrombotic agents, as well as for applications in organic electronics.[2][5][7]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 5-bromothiophene derivatives with various arylboronic acids. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers engaged in the synthesis and exploration of this versatile and important class of molecules.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromothiophene derivatives with a variety of arylboronic acids. This data provides a strong baseline for reaction optimization and demonstrates the versatility of the methodology.

Table 1: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene with Arylboronic Acids [5]